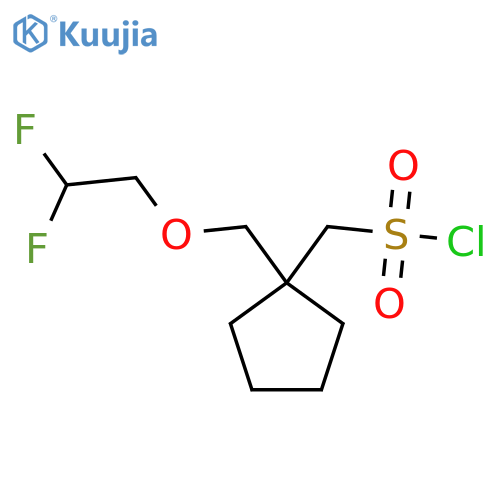Cas no 1548346-68-4 ({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride)
1-(2,2-ジフルオロエトキシ)メチルシクロペンチルメタンスルホニルクロリドは、有機合成において有用なスルホニル化試薬です。この化合物は、高い反応性を有し、特に医薬品中間体や機能性材料の合成において重要な役割を果たします。2,2-ジフルオロエトキシ基の導入により、脂溶性の調整や代謝安定性の向上が期待できます。また、シクロペンチル骨格の剛直性が分子の立体配座を制御し、選択的反応を可能にします。スルホニルクロリド基はアミンやアルコールとの反応性に優れ、多様な誘導体化が可能です。この化合物は、精密有機合成や創薬化学の分野で高い有用性を示します。

1548346-68-4 structure
商品名:{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- {1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride
- AKOS020992309
- {1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride
- 1548346-68-4
- EN300-1144343
-
- インチ: 1S/C9H15ClF2O3S/c10-16(13,14)7-9(3-1-2-4-9)6-15-5-8(11)12/h8H,1-7H2
- InChIKey: IYISNJJQHTYLEY-UHFFFAOYSA-N
- ほほえんだ: ClS(CC1(COCC(F)F)CCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 276.0398495g/mol
- どういたいしつりょう: 276.0398495g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.8Ų
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1144343-0.1g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.1g |
$867.0 | 2023-10-25 | |
| Enamine | EN300-1144343-1g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 1g |
$986.0 | 2023-10-25 | |
| Enamine | EN300-1144343-5g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 5g |
$2858.0 | 2023-10-25 | |
| Enamine | EN300-1144343-10.0g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1144343-1.0g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1144343-10g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 10g |
$4236.0 | 2023-10-25 | |
| Enamine | EN300-1144343-2.5g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 2.5g |
$1931.0 | 2023-10-25 | |
| Enamine | EN300-1144343-0.05g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.05g |
$827.0 | 2023-10-25 | |
| Enamine | EN300-1144343-0.5g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.5g |
$946.0 | 2023-10-25 | |
| Enamine | EN300-1144343-0.25g |
{1-[(2,2-difluoroethoxy)methyl]cyclopentyl}methanesulfonyl chloride |
1548346-68-4 | 95% | 0.25g |
$906.0 | 2023-10-25 |
{1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride 関連文献
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
1548346-68-4 ({1-(2,2-difluoroethoxy)methylcyclopentyl}methanesulfonyl chloride) 関連製品
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
